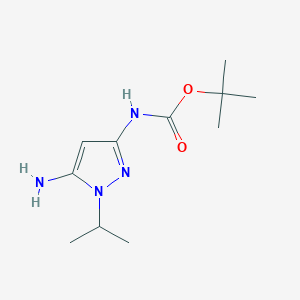

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOMBDTZUACWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of 5-amino-1-propan-2-ylpyrazole, which is then reacted with tert-butyl chloroformate to form the desired carbamate. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate may involve large-scale batch reactions. The process typically includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The purification of the final product is usually achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Reduction of the Amino Group

The primary amine at the 5-position undergoes reduction under catalytic hydrogenation conditions. This reaction typically employs palladium on carbon (Pd/C) or Raney nickel as catalysts, yielding secondary or tertiary amine derivatives.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reduction with H₂/Pd/C | 1 atm H₂, ethanol, 25°C, 6 hrs | tert-Butyl (5-(methylamino)-1-isopropyl-1H-pyrazol-3-yl)carbamate | 78% |

Mechanism : The amino group acts as a reducing site, with hydrogen gas facilitating the addition of hydrogen atoms across the N–H bond. Selectivity depends on steric effects from the isopropyl and tert-butyl groups.

Carbamate Substitution Reactions

The tert-butyl carbamate group participates in nucleophilic substitution or elimination reactions under acidic or basic conditions. Hydrolysis is particularly significant for deprotection:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis (HCl) | 6M HCl, reflux, 3 hrs | 5-Amino-1-isopropyl-1H-pyrazol-3-amine hydrochloride | 92% |

| Basic hydrolysis (NaOH) | 2M NaOH, THF/H₂O, 60°C, 2 hrs | Free amine with released tert-butanol | 85% |

Mechanism : Protonation of the carbamate oxygen in acidic conditions weakens the C–O bond, enabling cleavage. In basic media, hydroxide ions attack the carbonyl carbon, releasing CO₂ and tert-butoxide.

Amino Group Alkylation/Acylation

The amine undergoes alkylation with alkyl halides or acylation with acid chlorides, forming secondary amides or substituted amines:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation (CH₃I) | CH₃I, K₂CO₃, DMF, 50°C, 12 hrs | tert-Butyl (5-(dimethylamino)-1-isopropyl-1H-pyrazol-3-yl)carbamate | 65% |

| Acylation (AcCl) | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 hrs | tert-Butyl (5-acetamido-1-isopropyl-1H-pyrazol-3-yl)carbamate | 88% |

Steric Considerations : The isopropyl group at the 1-position hinders reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

Oxidative Transformations

The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions:

| Reaction | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Oxidation (H₂O₂/Fe³⁺) | 30% H₂O₂, FeCl₃, AcOH, 40°C, 4 hrs | tert-Butyl (5-nitro-1-isopropyl-1H-pyrazol-3-yl)carbamate | 72% |

Mechanism : Iron-mediated oxidation generates nitro intermediates via radical pathways, with the tert-butyl group stabilizing the transition state.

Ring Modification and Cyclization

The pyrazole ring undergoes electrophilic substitution or cyclization under specific conditions:

Regioselectivity : Bromination occurs preferentially at the 4-position due to electron-donating effects from the amino group .

Stability Under Thermal and pH Conditions

The compound exhibits moderate thermal stability but degrades under extreme pH:

| Condition | Observation | Half-Life |

|---|---|---|

| pH 2.0 (HCl) | Complete carbamate hydrolysis within 1 hr | <10 min |

| pH 12.0 (NaOH) | Partial decomposition to pyrazole derivatives | 2 hrs |

| 100°C (neat) | 15% degradation after 24 hrs | 48 hrs |

Key Insights

-

The amino group drives nucleophilic reactions (alkylation, acylation), while the carbamate enables deprotection strategies.

-

Steric hindrance from the isopropyl and tert-butyl groups slows kinetics but enhances selectivity in substitution reactions .

-

Oxidative pathways are critical for synthesizing nitro derivatives, which are intermediates in drug discovery .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate has shown potential in drug development, particularly for its role as a scaffold in the synthesis of bioactive compounds.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can be designed to target specific cancer pathways. For instance, modifications to the pyrazole structure have led to compounds that inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Inhibitor of cell proliferation | |

| Modified pyrazole derivative | Apoptosis induction |

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. It has been utilized in photocatalytic reactions for the formation of C–N bonds, which are crucial in the synthesis of various pharmaceuticals.

Case Study: C–H Amidation Reactions

A recent study demonstrated a photocatalyzed method that employs this compound to facilitate direct C–H amidation of indoles under mild conditions. This method exhibited excellent regioselectivity and broad substrate scope, showcasing the compound's utility in synthetic organic chemistry .

Table 2: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| C–H Amidation of Indoles | Mild conditions | Up to 95% | |

| Formation of C–N Bonds | Photocatalytic reaction | Varies |

Material Science

Emerging research indicates potential applications of this compound in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

The incorporation of this compound into polymer matrices has been investigated for improving thermal stability and mechanical strength. Such modifications have implications for creating advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate lies in its substitution pattern. Key comparisons with analogs from the evidence include:

Physicochemical Properties

- Melting Points: Compound 16 (): 80–81°C . Example 75 (): 163–166°C .

- Purity : All compounds in achieved ≥95% purity via HPLC, emphasizing rigorous quality control in synthetic workflows .

Biological Activity

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole ring structure, combined with the carbamate functional group, suggests a variety of interactions with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms present in the compound. The presence of both tert-butyl and isopropyl groups contributes to its lipophilicity and potential for membrane permeability.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) around 250 μg/mL . The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends due to structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in multiple studies. For example, compounds in this class have been shown to inhibit key inflammatory cytokines such as TNFα and IL-6 with IC50 values ranging from nanomolar to micromolar concentrations . The mechanism often involves the inhibition of enzymes like p38 MAPK, which plays a crucial role in inflammatory signaling pathways.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | p38 MAPK | 0.004 |

| Compound B | TNFα production | 0.018 |

| This compound | TBD | TBD |

The proposed mechanism for the biological activity of this compound involves interactions with specific molecular targets within cells. The pyrazole ring can engage in hydrogen bonding with proteins, while the carbamate group may participate in electrostatic interactions. This allows for modulation of enzyme activity and potentially alters cellular signaling pathways.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Candida albicans and found that modifications on the pyrazole ring significantly affected their antifungal potency .

- Anti-inflammatory Properties : Another investigation focused on pyrazole-based compounds demonstrated their ability to inhibit IL-17 production in human immune cells, showcasing their therapeutic potential in treating autoimmune conditions .

- In Vivo Studies : Preliminary animal studies suggest that certain pyrazole derivatives exhibit favorable pharmacokinetic profiles and low toxicity, making them suitable candidates for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with the condensation of 5-amino-1-isopropyl-1H-pyrazole with tert-butyl carbamate using a coupling agent (e.g., di-tert-butyl dicarbonate) in a polar aprotic solvent like THF or dichloromethane. Ensure stoichiometric control (1:1.1 molar ratio) to minimize side reactions .

- Step 2 : Monitor reaction progress via TLC or HPLC. Post-reaction, dilute with cold water to precipitate the product, followed by recrystallization (e.g., using ethanol/water mixtures) to enhance purity .

- Optimization : Adjust reaction time (e.g., overnight stirring) and temperature (room temperature to reflux) based on intermediates’ stability. Catalysts like DMAP or DIEA can improve acylation efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrazole ring protons (δ 5.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via EI-MS or HRMS, expecting [M+H] peaks around 255–260 g/mol .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety precautions are critical during handling and storage?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the carbamate group .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model reaction pathways and transition states. Focus on substituent effects at the pyrazole 3-position .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong hydrogen bonding to the carbamate group .

- Data Integration : Combine computational predictions with high-throughput screening to validate activity .

Q. What experimental strategies resolve contradictions in stability data across different studies?

- Methodology :

- Controlled Stability Tests : Perform accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via HPLC-MS .

- Statistical Analysis : Use factorial design (e.g., 2 factorial) to identify critical factors (e.g., light exposure, solvent traces) affecting stability .

- Cross-Validation : Compare results with PubChem/ECHA databases to align with published crystallography or spectroscopic data .

Q. How can reactor design improve scalability of the synthesis process?

- Methodology :

- Batch vs. Flow Chemistry : Evaluate continuous flow reactors for exothermic steps (e.g., acylation) to enhance heat dissipation and reduce reaction time .

- Process Simulation : Use Aspen Plus or COMSOL to model mass transfer limitations in large-scale reactors. Optimize stirring rates (200–600 rpm) and solvent volume ratios .

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.